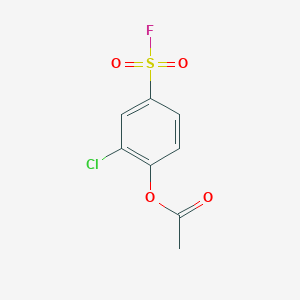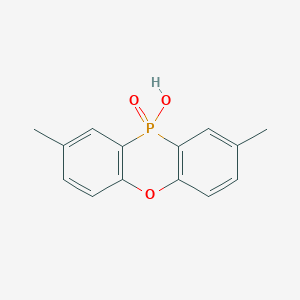
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is a phosphorus-containing organic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyl group and two methyl groups attached to a phenoxaphosphinine ring, with an oxide group at the 10th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide typically involves the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine. One common method is the use of potassium permanganate in an alkaline medium, which results in the formation of 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid . This compound can then be further processed to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, depending on the reaction conditions and the nature of the substituents.
Major Products
The major products formed from these reactions include various derivatives of 10-Hydroxy-2,8-dimethylphenoxaphosphinine, such as 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of polybenzoimidazoles and other phosphorus-containing polymers.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid
- 2,8-Dimethyl-10H-phenoxaphosphinine 10-oxide
Uniqueness
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is unique due to its specific structural features, including the presence of both hydroxyl and oxide groups at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
15320-91-9 |
|---|---|
Molekularformel |
C14H13O3P |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
10-hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C14H13O3P/c1-9-3-5-11-13(7-9)18(15,16)14-8-10(2)4-6-12(14)17-11/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
XMQJFASSDPCFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)



![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
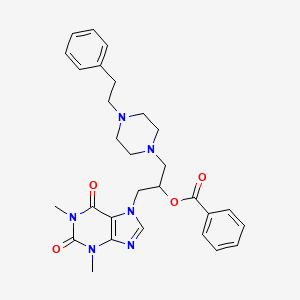

![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
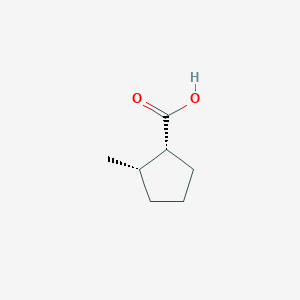
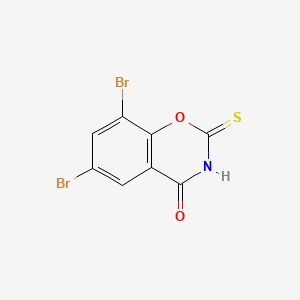
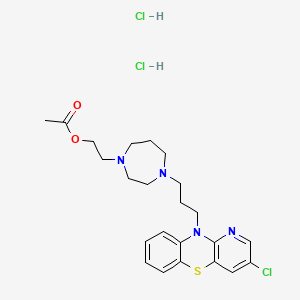
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)

